molecular formula C21H33NSn B2439191 1-(Tributylstannyl)isoquinoline CAS No. 884658-29-1

1-(Tributylstannyl)isoquinoline

Cat. No. B2439191
CAS RN: 884658-29-1
M. Wt: 418.212
InChI Key: CXTCOCMSXCAYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tributylstannyl)isoquinoline is an organic compound with a molecular weight of 418.21 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of 1-(Tributylstannyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8 (9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; .


Physical And Chemical Properties Analysis

1-(Tributylstannyl)isoquinoline is a weak base . It has a molecular weight of 418.21 .

Scientific Research Applications

Organic Synthesis

1-(Tributylstannyl)isoquinoline is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its stannyl group is highly reactive, making it a valuable intermediate in the synthesis of complex organic molecules. This application is crucial for developing new pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 1-(Tributylstannyl)isoquinoline serves as a precursor for the synthesis of bioactive isoquinoline derivatives. These derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers use this compound to explore new therapeutic agents .

Radiopharmaceuticals

The compound is also employed in the development of radiopharmaceuticals. Its stannyl group can be replaced with radioactive isotopes, which are then used in diagnostic imaging and cancer treatment. This application is particularly important in positron emission tomography (PET) imaging, where it helps in the visualization of biological processes in vivo .

Material Science

In material science, 1-(Tributylstannyl)isoquinoline is used to create novel materials with unique properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This makes it valuable in the development of advanced materials for electronics and aerospace applications .

Environmental Chemistry

In environmental chemistry, 1-(Tributylstannyl)isoquinoline is used to study the behavior and fate of organotin compounds in the environment. Researchers investigate its degradation pathways and potential environmental impacts, which is crucial for developing strategies to mitigate pollution caused by organotin compounds.

These applications highlight the versatility and importance of 1-(Tributylstannyl)isoquinoline in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich American Elements ChemicalBook

Safety and Hazards

1-(Tributylstannyl)isoquinoline is classified as a hazardous chemical . It is flammable and toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also damage fertility and the unborn child, and cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Isoquinoline, the core structure of this compound, is known to be a component of many biologically active products . .

Biochemical Pathways

The biochemical pathways affected by 1-(Tributylstannyl)isoquinoline are currently unknown . Isoquinolines are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities of isoquinolines , it is likely that 1-(Tributylstannyl)isoquinoline may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

tributyl(isoquinolin-1-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTCOCMSXCAYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tributylstannyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.